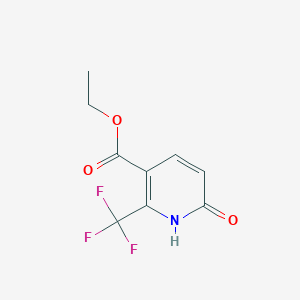

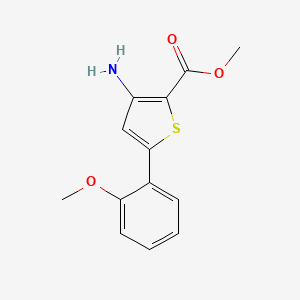

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (ETFC) is a synthetic compound that has been used in a number of scientific research applications. It is a trifluoromethylated derivative of the naturally occurring dihydropyridine and is characterized by its high solubility, low volatility and high stability in a variety of aqueous and non-aqueous solutions. ETFC has a number of properties that make it an attractive candidate for use in a variety of scientific research applications.

Applications De Recherche Scientifique

Pharmaceutical Research

- Summary of the Application : This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the 14 compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of Fluorinated Pyrones, Chromones and Coumarins

- Summary of the Application : This compound has been used in the synthesis of fluorinated pyrones, chromones and coumarins . These heterocycles are very attractive building blocks for the synthesis of various heterocyclic compounds containing the R F group .

- Methods of Application or Experimental Procedures : The ethyl 6-(trifluoromethyl)-2-pyrone-3-carboxylate was prepared by condensation of trifluoroacetone with diethyl ethoxymethylenemalonate, followed by cyclization of intermediate diethyl β-acylethylidenemalonate .

- Results or Outcomes : This pyrone was used for the preparation of cage derivatives to explore their usefulness as antiviral agents .

Synthesis of Fluorinated Indoles

- Summary of the Application : This compound can be used in the synthesis of fluorinated indoles . Indoles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of fluorinated indoles using this compound are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis of fluorinated indoles using this compound are not provided in the source .

Synthesis of Fluorinated α- and γ-Pyrones, Chromones and Coumarins

- Summary of the Application : This compound has been used in the synthesis of fluorinated α- and γ-pyrones, chromones and coumarins . These heterocycles are very attractive building blocks for the synthesis of various heterocyclic compounds containing the R F group .

- Methods of Application or Experimental Procedures : The ethyl 6-(trifluoromethyl)-2-pyrone-3-carboxylate was prepared by condensation of trifluoroacetone with diethyl ethoxymethylenemalonate, followed by cyclization of intermediate diethyl β-acylethylidenemalonate .

- Results or Outcomes : This pyrone was used for the preparation of cage derivatives to explore their usefulness as antiviral agents .

Synthesis of Fluorinated Indolizines

- Summary of the Application : This compound can be used in the synthesis of fluorinated indolizines . Indolizines are a class of organic compounds that are widely used in medicinal chemistry and drug discovery .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of fluorinated indolizines using this compound are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis of fluorinated indolizines using this compound are not provided in the source .

Propriétés

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUODISIAKOSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593228 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

194673-13-7 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)